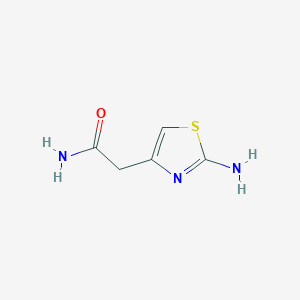

2-(2-Amino-1,3-thiazol-4-yl)acetamide

Übersicht

Beschreibung

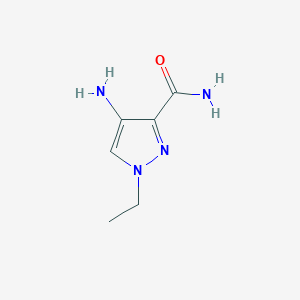

“2-(2-Amino-1,3-thiazol-4-yl)acetamide” is an organic compound with the molecular formula C5H7N3OS . It is an organic ligand and possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .

Molecular Structure Analysis

The molecular structure of “2-(2-Amino-1,3-thiazol-4-yl)acetamide” consists of a thiazole ring attached to an acetamide group. The dihedral angle between the acetohydrazide moiety and the thiazole ring is 80.96 (8)° .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)acetamide , have been studied for their antimicrobial properties. They are known to exhibit significant activity against various bacterial and fungal strains. For instance, some thiazole compounds have shown promising results against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. These compounds have been evaluated for their efficacy in inhibiting tumor growth and proliferation. Specific thiazole derivatives have demonstrated selective action against certain cancer cell lines, such as glioblastoma and melanoma, indicating the potential of 2-(2-Amino-1,3-thiazol-4-yl)acetamide in cancer research .

Anti-HIV Properties

Research has also explored the anti-HIV properties of thiazole compounds. Some derivatives have been tested for their ability to inhibit HIV-1 and HIV-2 strains, showing in vitro inhibitory activity. This suggests that 2-(2-Amino-1,3-thiazol-4-yl)acetamide could be a valuable compound in the development of new anti-HIV medications .

Antioxidant Effects

Thiazole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of the thiazole moiety in compounds has been associated with enhanced antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new drugs in these categories. They have been shown to reduce inflammation and alleviate pain in various models, which could extend to 2-(2-Amino-1,3-thiazol-4-yl)acetamide being used in related therapeutic applications .

Photosensitizers and Industrial Applications

Thiazole compounds have applications beyond the medical field. They are used as photosensitizers in various industrial processes and have roles in the synthesis of dyes, pigments, and chromophores. The versatility of 2-(2-Amino-1,3-thiazol-4-yl)acetamide could make it a valuable compound in these industries as well .

Zukünftige Richtungen

Thiazole derivatives, including “2-(2-Amino-1,3-thiazol-4-yl)acetamide”, have shown promising biological activities, suggesting potential for future research and development in pharmaceutical applications . Further studies could focus on exploring its potential uses in medical and pharmaceutical fields.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been associated with a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .

Mode of Action

It’s worth noting that thiazole derivatives have been shown to interact with various enzymes and receptors, leading to their inhibition or activation .

Biochemical Pathways

Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHPUGMXEREVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427713 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220041-33-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)